Teneligliptin

DPP-4 Inhibition Enzyme Potency Type 2 Diabetes

Select Teneligliptin (CAS 760937-92-6) for its unique 'J-shaped' structure enabling prolonged DPP-4 inhibition and multiple elimination pathways—no dose adjustments needed for renal/hepatic impairment models. With 700-fold selectivity over DPP-8/9 and proven in vivo efficacy at low doses (0.1–1 mg/kg), it outperforms older gliptins as a cost-effective reference standard, positive control, or lead candidate in metabolic disorder research.

Molecular Formula C22H30N6OS
Molecular Weight 426.6 g/mol
CAS No. 760937-92-6
Cat. No. B1682743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin
CAS760937-92-6
Synonyms3-(4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidin-2-ylcarbonyl)thiazolidine
teneligliptin
Molecular FormulaC22H30N6OS
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
InChIInChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1
InChIKeyWGRQANOPCQRCME-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Teneligliptin (CAS 760937-92-6): Baseline Overview for Scientific Procurement and Compound Selection


Teneligliptin (CAS 760937-92-6), also designated as MP-513, is a third-generation, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM) [1]. It is distinguished by a unique, rigid 'J-shaped' molecular structure composed of five consecutive rings, which facilitates potent and prolonged inhibition of the DPP-4 enzyme [2]. Unlike many other agents in its class, teneligliptin exhibits a distinctive pharmacokinetic profile characterized by multiple elimination pathways, negating the need for dose adjustment in patients with renal or hepatic impairment [1].

Why DPP-4 Inhibitors Are Not Interchangeable: The Case for Teneligliptin (CAS 760937-92-6) Selection


The DPP-4 inhibitor class, commonly referred to as 'gliptins', comprises a chemically diverse group of molecules with significant variations in potency, target selectivity, pharmacokinetic profiles, and clinical utility [1]. Consequently, generic substitution within this class is not pharmacologically or therapeutically equivalent. For instance, the potency of different gliptins can vary over 50-fold, and their elimination half-lives range from 2 hours to more than 100 hours [1]. These differences directly impact dosing frequency, the necessity for therapeutic drug monitoring, and the management of specific patient populations, particularly those with renal impairment [2]. Therefore, selecting teneligliptin over a close analog must be justified by quantifiable, verifiable differentiation across these key parameters, as detailed in the following evidence guide.

Quantitative Differentiation of Teneligliptin (CAS 760937-92-6) Versus In-Class Comparators


Superior DPP-4 Enzyme Inhibition Potency of Teneligliptin (IC50) Compared to Leading Gliptins

Teneligliptin demonstrates a markedly lower IC50 for human DPP-4 inhibition compared to widely used alternatives, indicating significantly higher in vitro potency. In a direct comparative assay, teneligliptin exhibited an IC50 of 0.37 nM, which is nearly 50-fold more potent than sitagliptin (IC50: 18 nM) and approximately 9.5-fold more potent than vildagliptin (IC50: 3.5 nM) [1]. This enhanced potency is attributed to its unique J-shaped structure, which allows for more extensive interaction with the S2 extensive subsite of the enzyme [2].

DPP-4 Inhibition Enzyme Potency Type 2 Diabetes

High Selectivity of Teneligliptin (CAS 760937-92-6) for DPP-4 Over Related Proteases DPP-8 and DPP-9

A critical safety parameter for DPP-4 inhibitors is their selectivity over related proteases DPP-8 and DPP-9, as inhibition of these is linked to multi-organ toxicities in preclinical models [1]. Teneligliptin exhibits a high degree of selectivity, with an IC50 for DPP-4 of 0.889 nM, which is 700-fold and 1500-fold lower than its IC50 for DPP-8 and DPP-9, respectively . This selectivity profile is comparable to that of alogliptin (greater than 10,000-fold selectivity) but is significantly superior to earlier generation inhibitors, thereby mitigating a key potential toxicity risk.

DPP-4 Selectivity DPP-8 DPP-9 Off-Target Toxicity

Superior Glycemic Control: Teneligliptin (CAS 760937-92-6) Shows Greatest HbA1c Reduction in Network Meta-Analysis

In a comprehensive 2024 network meta-analysis of 58 studies involving 21,332 patients, teneligliptin was identified as the most effective DPP-4 inhibitor for reducing glycated hemoglobin (HbA1c) [1]. Compared to placebo, teneligliptin reduced HbA1c by a mean difference (MD) of -0.81% (95% CI: -1.03, -0.60), a reduction that was superior to all other DPP-4 inhibitors analyzed in the study [1]. Another Bayesian network meta-analysis corroborated these findings, showing that 20 mg of teneligliptin provided a significantly greater reduction in HbA1c compared to both sitagliptin (MD: -0.08%; 95% CI: -0.36 to 0.19) and vildagliptin (MD: -0.04%; 95% CI: -0.72 to 0.60) [2].

HbA1c Reduction Glycemic Control Network Meta-Analysis Comparative Efficacy

Unique Pharmacokinetic Advantage of Teneligliptin (CAS 760937-92-6): No Dose Adjustment Required in Renal or Hepatic Impairment

Unlike many other DPP-4 inhibitors that require dose reduction in patients with renal impairment (e.g., sitagliptin, saxagliptin, alogliptin, vildagliptin), teneligliptin's unique pharmacokinetic profile eliminates this need [1]. It is eliminated via multiple pathways, including metabolism by CYP3A4 and FMO3 and renal excretion of unchanged drug. Consequently, its pharmacokinetics are not significantly altered in patients with renal or hepatic impairment, allowing for a standard 20 mg once-daily dose across all patient groups [1]. In contrast, vildagliptin is contraindicated in patients with hepatic impairment and requires monitoring in those with renal impairment .

Pharmacokinetics Renal Impairment Hepatic Impairment Dose Adjustment

Demonstrated Cost-Effectiveness of Teneligliptin (CAS 760937-92-6) Versus Other DPP-4 Inhibitors in Key Markets

Pharmacoeconomic analysis has identified teneligliptin as a highly cost-effective option within the DPP-4 inhibitor class. A systematic study conducted in India found that the average cost per tablet of teneligliptin 20 mg was markedly lower than that of sitagliptin, vildagliptin, and other commonly used DPP-4 inhibitors [1]. Specifically, teneligliptin offered an efficient treatment at a reduced average price of INR 39 per day, when compared to other DPP-4 inhibitors [2]. This economic advantage, combined with its proven efficacy and favorable safety profile, positions teneligliptin as a preferred agent for value-based procurement and formulary inclusion [1].

Pharmacoeconomics Cost-Effectiveness Procurement Health Economics

Prolonged Tissue Retention of Teneligliptin (CAS 760937-92-6) Versus Other DPP-4 Inhibitors

Preclinical studies in rats demonstrate that teneligliptin exhibits prolonged tissue retention, particularly in organs with high DPP-4 expression such as the kidney and liver, where its elimination half-life (t1/2) was found to be 68.3 h and 69.0 h, respectively [1]. These values are approximately 10 times greater than its plasma t1/2 of 24 h [1]. This extensive tissue distribution and slow elimination from target organs, mediated by high binding affinity for DPP-4, are more pronounced than those reported for several other DPP-4 inhibitors, suggesting a potential for more durable and localized enzyme inhibition [1].

Tissue Distribution Pharmacokinetics Half-Life DPP-4 Inhibition

Optimal Application Scenarios for Teneligliptin (CAS 760937-92-6) in Research and Industrial Settings


Preclinical Drug Development for T2DM: Leveraging Superior Potency and Selectivity

In preclinical research aimed at developing novel antidiabetic therapies or combination regimens, teneligliptin serves as an optimal reference standard or positive control due to its demonstrably high potency (IC50: 0.37 nM vs. sitagliptin's 18 nM) [4] and favorable selectivity profile (700- and 1500-fold over DPP-8 and DPP-9) . Its well-characterized in vivo efficacy at low doses (0.1-1 mg/kg p.o. in Zucker fa/fa rats) makes it a cost-effective and reliable tool for validating new molecular entities.

Clinical Pharmacology Studies in Special Populations (Renal/Hepatic Impairment)

For clinical research protocols involving patients with diabetic kidney disease or varying degrees of hepatic impairment, teneligliptin is the logical candidate compound. Its unique pharmacokinetic profile, characterized by multiple elimination pathways, eliminates the need for protocol-mandated dose adjustments based on renal function [4]. This simplifies study design, reduces protocol deviations, and ensures consistent drug exposure across diverse patient populations, a key advantage not shared by many other DPP-4 inhibitors .

Pharmacoeconomic and Outcomes Research: Modeling Value-Based Care

For health economics and outcomes research (HEOR) analysts and formulary managers, teneligliptin presents a compelling case study for cost-effectiveness modeling. Data from systematic reviews indicate it offers similar or superior glycemic control to more expensive comparators at a significantly lower daily cost (e.g., INR 39/day in India) [4]. This makes it a prime subject for budget impact models and value-based procurement analyses, demonstrating how strategic compound selection can maintain high-quality care while optimizing healthcare expenditures [4].

Investigation of DPP-4 Mediated Pleiotropic Effects via Prolonged Tissue Retention

Researchers investigating the non-glycemic, pleiotropic effects of DPP-4 inhibition (e.g., cardiovascular or renal protective mechanisms) should prioritize teneligliptin. Its extensive tissue distribution and prolonged retention in target organs like the kidney (t1/2 ~68 h in rats) [4] provide a unique experimental tool. This pharmacokinetic characteristic allows for sustained target engagement, making teneligliptin ideal for long-term studies exploring the organ-specific benefits of DPP-4 inhibition beyond glucose lowering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teneligliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.